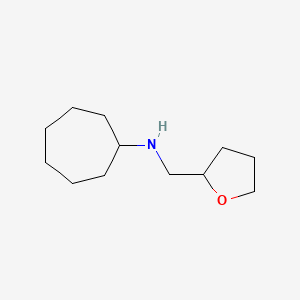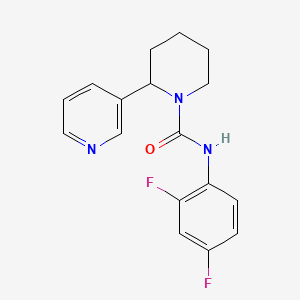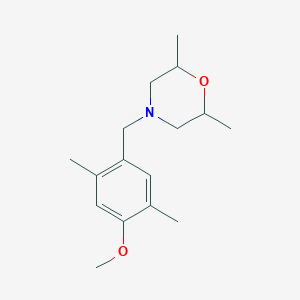
N-(tetrahydro-2-furanylmethyl)cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tetrahydro-2-furanylmethyl)cycloheptanamine, also known as THF-M, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as cycloheptamines, which have a range of biological activities. THF-M has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and antipsychotic properties. In
Mecanismo De Acción
The exact mechanism of action of N-(tetrahydro-2-furanylmethyl)cycloheptanamine is not fully understood, but it is thought to act on a range of receptors in the body. It has been shown to have affinity for the sigma-1 receptor, which is involved in pain perception and inflammation. This compound may also act on the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines in animal models of acute lung injury and arthritis. It has also been shown to reduce levels of stress hormones in animal models of stress-induced depression. Additionally, this compound has been shown to increase levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(tetrahydro-2-furanylmethyl)cycloheptanamine is its relatively low toxicity and lack of side effects. This makes it a promising candidate for further research as a potential therapeutic agent. However, one limitation is the lack of clinical data on its safety and efficacy in humans. More research is needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)cycloheptanamine. One area of interest is its potential as a treatment for neuropathic pain. Further research is needed to determine the optimal dosage and potential side effects of this compound in humans. Another area of interest is its potential as an anti-inflammatory agent. This compound may have applications in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential as an antipsychotic agent, reducing symptoms of schizophrenia in humans. Further research is needed to determine the optimal dosage and potential side effects of this compound in humans.
Métodos De Síntesis
N-(tetrahydro-2-furanylmethyl)cycloheptanamine can be synthesized from cycloheptanone and tetrahydrofurfurylamine through a catalytic hydrogenation process. This method has been extensively studied and optimized to produce high yields of pure this compound. The purity of the compound is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
N-(tetrahydro-2-furanylmethyl)cycloheptanamine has been studied for its potential therapeutic applications in a range of conditions. It has been shown to have analgesic properties, reducing pain in animal models of neuropathic pain. It has also been studied as an anti-inflammatory agent, reducing inflammation in models of acute lung injury and arthritis. Additionally, this compound has been shown to have antipsychotic properties, reducing symptoms of schizophrenia in animal models.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-4-7-11(6-3-1)13-10-12-8-5-9-14-12/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMVBRJTIHDXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)

![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)

![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)





